molecular formula C12H12N2O2 B6534487 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021223-96-0

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B6534487
CAS No.: 1021223-96-0
M. Wt: 216.24 g/mol
InChI Key: CWMSPWDVBLCDMM-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzoyl group and a 3-methyl-1,2-oxazol-5-ylamine moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)14-16-11/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSPWDVBLCDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being investigated. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

The following analysis compares 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural and Functional Group Variations
Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence ID
This compound Methyl (benzamide), 3-methyloxazole (amine) 246.27 (calc.) Potential kinase/modulator scaffold
N-(3-Methyl-1,2-oxazol-5-yl)-2-[(methylsulfanyl)methyl]benzamide Methylsulfanyl, nitro-CF3-phenylamino ethyl chain 480.46 Higher lipophilicity; possible protease inhibition
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Tetrazole ring (bioisostere for carboxylic acids) 245.28 Enhanced metabolic stability
2-Amino-4,5-dimethoxy-N-(3-methyloxazol-5-yl)benzamide Amino, dimethoxy (electron-donating groups) 277.28 Improved solubility; H-bonding capability
3-[(1-Cyclopentylpiperidin-4-yl)oxy]-N-(3-methyloxazol-5-ylmethyl)benzamide Piperidinyl-cyclopentyl, oxazole-methyl 411.50 CNS penetration (bulky substituents)

Key Observations :

  • Thiadiazole-containing analogs (e.g., ) exhibit higher molecular weights and distinct electronic profiles due to sulfur’s polarizability.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro-CF3 in ) increase lipophilicity, whereas methoxy/amino groups (e.g., ) improve aqueous solubility via H-bonding.
  • Synthetic Routes : The target compound is likely synthesized via amide coupling (common for benzamides), while analogs like involve multi-step reactions with hydroxylamine or active methylene compounds, yielding thiadiazole-fused derivatives in 70–80% yields .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl and nitro groups in (LogP ~4.5 estimated) render it more lipophilic than the target compound (LogP ~2.1 estimated), impacting membrane permeability.
  • Thermal Stability : Thiadiazole derivatives (e.g., ) exhibit higher melting points (160–290°C) compared to oxazole analogs, likely due to enhanced π-stacking and rigidity .
  • Spectroscopic Signatures : IR spectra of oxazole-containing benzamides show C=O stretches near 1600–1670 cm⁻¹, consistent with amide bonds. Thiadiazole analogs display additional C=O peaks from fused rings (e.g., 1679 cm⁻¹ in ) .

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